Ácido columbínico

Descripción general

Descripción

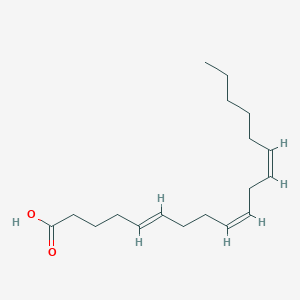

Columbinic acid is a polyunsaturated fatty acid with 18 carbon atoms and three trans double bonds. It is a member of the long-chain fatty acids subgroup, which includes fatty acids with 14 to 18 carbon atoms. The molecular formula of columbinic acid is C18H30O2, and its IUPAC name is (5E,9E,12E)-octadeca-5,9,12-trienoic acid .

Aplicaciones Científicas De Investigación

Columbinic acid has several scientific research applications. It is used in the study of fatty acid metabolism and the effects of fatty acids on skin health. The compound has been shown to restore growth and cure essential fatty acid deficiency in rats. Additionally, columbinic acid and its metabolites have been studied for their effects on lipid metabolism and skin health .

Mecanismo De Acción

Target of Action

The primary targets of columbinic acid are various fatty acid oxidizing enzyme systems . These enzyme systems play a crucial role in the metabolism of fatty acids, which are essential components of cell membranes and serve as a major energy source.

Mode of Action

Columbinic acid interacts with its targets, the fatty acid oxidizing enzyme systems, leading to the formation of different metabolites . A cyclooxygenase product, 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid, is formed nearly quantitatively by ram seminal vesicle microsomes and in small amounts by washed human platelets . The major lipoxygenase product from washed human platelets, soybean lipoxygenase, and neonatal rat epidermal homogenate is 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid .

Biochemical Pathways

The metabolism of columbinic acid involves the transformation of the compound by various fatty acid oxidizing enzyme systems . This process leads to the formation of different metabolites, each with its own unique properties and effects. These metabolites then participate in various biochemical pathways, affecting the function of cells and tissues.

Pharmacokinetics

The formation of its metabolites suggests that it is metabolized by fatty acid oxidizing enzyme systems

Result of Action

The action of columbinic acid results in the formation of different metabolites, which have various effects on cells and tissues . For instance, the topical application of the major lipoxygenase product to the paws of essential fatty acid-deficient rats resulted in nearly complete resolution of the scaly dermatitis, similar to the application of columbinic acid itself .

Análisis Bioquímico

Biochemical Properties

Columbinic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes, including cyclooxygenases and lipoxygenases, which are involved in the oxidation of fatty acids. Cyclooxygenases convert columbinic acid into various prostaglandins, which are important signaling molecules in inflammation and other physiological processes. Lipoxygenases, on the other hand, convert columbinic acid into hydroxy fatty acids, which have roles in cell signaling and inflammation .

Cellular Effects

Columbinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In different cell types, columbinic acid has been shown to modulate the activity of signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. It also affects the expression of genes related to lipid metabolism and inflammatory responses .

Molecular Mechanism

The molecular mechanism of columbinic acid involves its binding interactions with various biomolecules. For instance, columbinic acid binds to cyclooxygenases and lipoxygenases, leading to the production of prostaglandins and hydroxy fatty acids, respectively. These products then participate in signaling pathways that regulate inflammation and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of columbinic acid can change over time due to its stability and degradation. Columbinic acid is relatively stable under physiological conditions but can undergo oxidation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound .

Dosage Effects in Animal Models

The effects of columbinic acid in animal models vary with different dosages. At low to moderate doses, columbinic acid has been shown to have beneficial effects on lipid metabolism and inflammatory responses. At high doses, columbinic acid can exhibit toxic effects, including oxidative stress and disruption of cellular membranes .

Metabolic Pathways

Columbinic acid is involved in several metabolic pathways, including those related to fatty acid oxidation and lipid signaling. It is metabolized by enzymes such as cyclooxygenases and lipoxygenases, leading to the production of bioactive lipids. These metabolic pathways are crucial for the regulation of inflammation, cell signaling, and lipid homeostasis .

Métodos De Preparación

Columbinic acid can be obtained through both chemical synthesis and plant extraction. Chemical synthesis involves complex organic synthesis reactions, while plant extraction involves extracting and refining the acid from plants rich in columbinic acid .

Análisis De Reacciones Químicas

Columbinic acid undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include cyclooxygenase and lipoxygenase enzymes. The major products formed from these reactions are 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid and 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid .

Comparación Con Compuestos Similares

Columbinic acid is similar to other polyunsaturated fatty acids, such as linoleic acid and linolenic acid. it is unique due to its specific double bond configuration and its ability to restore growth and cure essential fatty acid deficiency. Similar compounds include pinolenic acid, isolinolenic acid, and ranunculeic acid .

Propiedades

IUPAC Name |

(5E,9Z,12Z)-octadeca-5,9,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHFNIKBKZGRP-OXXZWVFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(2S,8S,11R,12S,15S)-8-butan-2-yl-21-hydroxy-2-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1246354.png)

![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)

![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)